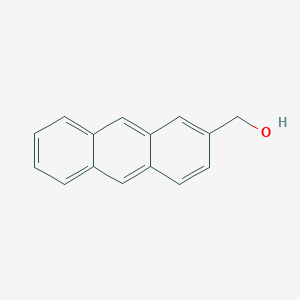

2-(Hydroxymethyl)anthracene

概要

説明

2-(Hydroxymethyl)anthracene is a chemical compound with the molecular formula C15H12O and a molecular weight of 208.26 . It appears as a light yellow to yellow to orange powder or crystal .

Synthesis Analysis

Anthraquinones derived from filamentous fungi are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core. Their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives . Recent strategies for preparing anthracene derivatives encompass papers published over the last twelve years (2008–2020) and focus on direct and indirect methods to construct anthracene and anthraquinone frameworks .

Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)anthracene consists of a total of 30 bonds; 18 non-H bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 hydroxyl group, and 1 primary alcohol .

Chemical Reactions Analysis

Anthraquinones and their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization . Oximes are one of the most important and prolific functional groups in organic chemistry .

Physical And Chemical Properties Analysis

2-(Hydroxymethyl)anthracene is a solid at 20°C . The melting point ranges from 221.0 to 227.0°C .

科学的研究の応用

Organic Photochemistry

The anthracene chromophore, a part of the 2-(Hydroxymethyl)anthracene structure, plays a prominent role in the development of organic photochemistry . This is due to its intrinsic luminescent properties .

Material Chemistry

Anthracene derivatives, including 2-(Hydroxymethyl)anthracene, have been extensively investigated in the field of material chemistry . They are used in the development of new materials with unique properties.

Thermochromic and Photochromic Chemistry

In thermochromic and photochromic chemistry, anthracene derivatives are used due to their ability to change color in response to changes in temperature or exposure to light .

Organic Light-Emitting Devices

Anthracene derivatives are used in the development of organic light-emitting devices . These devices have applications in display technology and lighting.

Optical, Electronic, and Magnetic Switches

Anthracenes have been used in optical, electronic, and magnetic switches . These switches have applications in various fields, including telecommunications and computing.

Probing DNA Cleavage

In biological systems, anthracene skeletal compounds, including 2-(Hydroxymethyl)anthracene, are useful for probing DNA cleavage . This has applications in genetic research and the development of new medical treatments.

Anti-Cancerous Drugs

In the medicinal field, the anthracene derivatives act as good anti-cancerous drugs . They have been found to have significant biological activities against L1210 in vitro tumor cells .

Carcinogenic Effects

While anthracene derivatives have medicinal applications, they are also known to be carcinogenic to many living beings . This is an important consideration in their use and handling.

Safety and Hazards

将来の方向性

Anthraquinones and their derivatives have shown significant biological activities as well as highly economical, commercial, and biomedical potentialities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities . This suggests that 2-(Hydroxymethyl)anthracene and similar compounds could have potential applications in these areas.

作用機序

Target of Action

Anthraquinones, a class of compounds to which 2-(hydroxymethyl)anthracene belongs, are known to interact with various cellular proteins . These include kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes, all of which play crucial roles in cellular functions and viability .

Mode of Action

Anthraquinone-based compounds, including 2-(hydroxymethyl)anthracene, are known to inhibit cancer progression by targeting essential cellular proteins . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.

Biochemical Pathways

Anthraquinones are known to influence several cellular pathways, leading to effects such as inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and regulation of the host immune response .

Result of Action

Anthraquinones are known to exhibit antitumor activities, including inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and regulation of the host immune response .

特性

IUPAC Name |

anthracen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUUBYLNJMTHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360908 | |

| Record name | 2-(Hydroxymethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22863-82-7 | |

| Record name | 2-Anthracenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22863-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

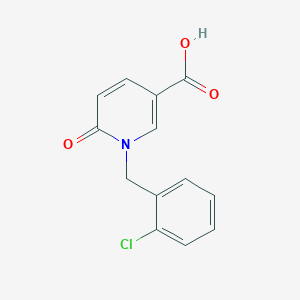

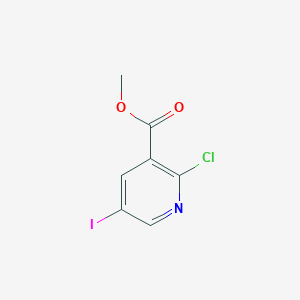

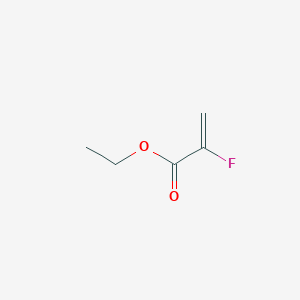

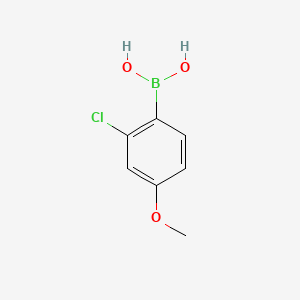

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential antitumor mechanisms of digiferruginol?

A1: While the exact mechanisms are still under investigation, the research paper highlights that digiferruginol exhibited potent antitumor activity against murine leukemia P-388 cells in vitro []. This suggests that the compound may interfere with cell proliferation, induce apoptosis (programmed cell death), or modulate signaling pathways crucial for cancer cell survival. Further research is needed to elucidate the precise molecular targets and downstream effects of digiferruginol in various cancer cell lines and in vivo models.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。